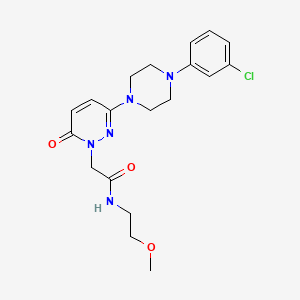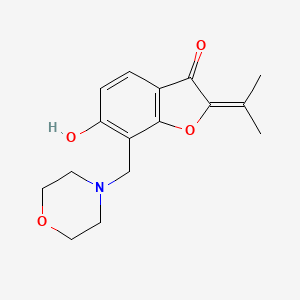
N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Derivative: The starting material, 1-isopropyl-1H-indole, is synthesized through a Fischer indole synthesis reaction.
Thiadiazole Ring Formation: The indole derivative is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Carboxamide Formation: The final step involves the reaction of the thiadiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
- N-(1-isopropyl-1H-indol-4-yl)-4-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(1-isopropyl-1H-indol-4-yl)-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide
Comparison:
- Uniqueness: The presence of the methoxy group on the phenyl ring in N-(1-isopropyl-1H-indol-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide imparts unique electronic and steric properties, which can influence its biological activity and reactivity.
- Biological Activity: The methoxy derivative may exhibit different biological activities compared to its hydroxy and chloro counterparts due to variations in their ability to interact with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H20N4O2S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-N-(1-propan-2-ylindol-4-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)25-12-11-16-17(5-4-6-18(16)25)22-21(26)20-19(23-24-28-20)14-7-9-15(27-3)10-8-14/h4-13H,1-3H3,(H,22,26) |
InChI 键 |
JKGGWSWOLDMTNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=C(N=NS3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate](/img/structure/B12166685.png)
![6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166696.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12166697.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166705.png)


![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12166719.png)
![1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide](/img/structure/B12166721.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166729.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12166735.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B12166737.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12166754.png)
![4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide](/img/structure/B12166757.png)
